molecular formula C13H16N2 B12866845 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine

Cat. No.: B12866845
M. Wt: 200.28 g/mol
InChI Key: PQULVJSSDBOKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine ( 402499-97-2) is a pyrrole-pyridine derivative with a molecular formula of C13H16N2 and a molecular weight of 200.28 g/mol . This compound features a planar, aromatic pyrrole heterocycle linked to a pyridine ring, a structural motif known to contribute to significant physicochemical properties, including lipophilicity and the potential for supramolecular aggregation through π-stacking interactions . This chemical scaffold holds considerable value in modern scientific research. Pyrrole derivatives are increasingly investigated as a promising structural class in the development of novel antibacterial agents, addressing the urgent global health challenge of antibacterial resistance . Furthermore, structurally related pyrrol-1-yl pyridines have been demonstrated to function as effective supramolecular chemodosimeters for the sensitive and selective detection of nitrite ions in aqueous solutions, highlighting their application potential in environmental monitoring and analytical chemistry . Researchers can leverage this compound as a key building block for synthesizing complex chromophores, as a precursor in materials science, or as a lead structure in medicinal chemistry and chemosensor development. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored as per the provided safety data sheet.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine

InChI

InChI=1S/C13H16N2/c1-4-11-9(2)13(15-10(11)3)12-7-5-6-8-14-12/h5-8,15H,4H2,1-3H3

InChI Key

PQULVJSSDBOKAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C2=CC=CC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine typically involves the reaction of 3,5-dimethylpyrrole with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyridine or pyrrole derivatives.

Scientific Research Applications

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Target Compound :

  • Pyrrole Substitution: The target compound has 4-ethyl-3,5-dimethyl groups on the pyrrole, whereas compound 32 has 2,5-dimethyl groups.
  • Pyridine Functionalization : The target lacks the extended alkyl chains (e.g., methylthio in 32) or amine/acetate groups (e.g., 35), suggesting differences in electronic properties and solubility. For instance, the amine in 35 could facilitate hydrogen bonding, absent in the target compound .

Pharmacologically Active Analogues

Obatoclax Mesylate ():

  • Structure: Contains a 3,5-dimethyl-1H-pyrrol-2-yl group linked to an indole core.
  • Application: Anticancer agent targeting chronic lymphocytic leukemia.

Comparison :

  • Core Heterocycle : Obatoclax uses an indole ring instead of pyridine. Indole’s electron-rich nature may enhance interactions with biological targets (e.g., Bcl-2 proteins) compared to pyridine’s electron-deficient system .
  • Substituent Effects : Both share 3,5-dimethylpyrrole, but Obatoclax includes a methoxy group and methanesulfonate salt, improving solubility and bioavailability—features absent in the target compound .

Complex Heterocyclic Derivatives ()

Compounds such as 2-(2-methyl-2H-indazol-5-yl)-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature fused pyridine-pyrimidinone systems with piperidine substituents.

Comparison :

  • Complexity : These derivatives are more structurally elaborate, with fused rings and polar groups (e.g., piperidine) that enhance solubility and target specificity.
  • Electronic Properties: The pyrido-pyrimidinone system introduces conjugated π-bonds, differing from the simpler pyridine-pyrrole conjugation in the target compound. This could alter redox behavior or binding affinity .

Computational Insights ()

Density functional theory (DFT) studies highlight the role of substituents in modulating electronic properties:

  • Electron Density : The ethyl group in the target compound is electron-donating, increasing electron density in the pyrrole ring. This contrasts with methylthio groups (compound 32), which are weakly electron-withdrawing due to sulfur’s electronegativity .
  • Reactivity Indices : Global hardness (η) and electrophilicity (ω) could differ significantly; for example, amine-substituted analogues (e.g., 35) may exhibit higher nucleophilicity than the ethyl-substituted target .

Biological Activity

2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine is a unique compound that combines the structural features of pyrrole and pyridine. Its distinctive molecular architecture suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C13H16N2
Molecular Weight : 200.28 g/mol
IUPAC Name : this compound
CAS Number : 1342609-61-3

PropertyValue
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
IUPAC NameThis compound
CAS Number1342609-61-3

Synthesis

The synthesis of this compound typically involves coupling reactions between 3,5-dimethylpyrrole and 2-bromopyridine, facilitated by a base such as potassium carbonate and a palladium catalyst. This method allows for the selective formation of the desired compound under controlled conditions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of pyrrole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and modulation of key signaling pathways .

In vitro studies have demonstrated that such compounds can effectively target human vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis. Compounds structurally related to this compound have shown promising cytotoxicity against colorectal cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Additionally, the compound exhibits potential antimicrobial properties. Similar pyrrole derivatives have been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor signaling pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to receptors such as VEGFR can inhibit angiogenesis and tumor growth.

Study on Anticancer Activity

In a study evaluating new oxazolo[5,4-d]pyrimidine derivatives, compounds structurally similar to this compound were found to exhibit significant cytotoxic effects against various cancer cell lines (e.g., A549 lung carcinoma and HT29 colorectal adenocarcinoma) with IC50 values ranging from 58 µM to over 200 µM .

Study on Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as lead structures for developing new antibiotics due to their ability to disrupt bacterial cell integrity .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 2-(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)pyridine?

Methodological Answer:
The synthesis of pyrrole-pyridine hybrids typically involves cyclocondensation or cross-coupling reactions. For example, cyclization of substituted amines with diketones under basic conditions (e.g., NaOH in dichloromethane) can yield pyrrole cores, followed by pyridine functionalization via Suzuki-Miyaura coupling . Characterization requires multi-modal analysis:

  • NMR : Assign peaks using 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., ethyl and methyl groups on the pyrrole ring) .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (error < 2 ppm) .
  • FTIR : Identify N-H (pyrrole) and C=N (pyridine) stretching bands (~3400 cm1^{-1} and ~1600 cm1^{-1}, respectively) .

Basic: How can density functional theory (DFT) model the electronic structure of this compound?

Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set are standard for predicting electronic properties:

  • HOMO-LUMO gaps : Assess reactivity; smaller gaps correlate with higher electron donor-acceptor capacity .
  • Electrostatic potential maps : Visualize charge distribution to predict sites for electrophilic/nucleophilic attack .
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine functional selection .

Basic: What experimental assays evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., NADH/NAD+^+ interconversion for oxidoreductases) to quantify IC50_{50} values .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, prioritizing binding energies < -7 kcal/mol .

Basic: How is X-ray crystallography applied to resolve its crystal structure?

Methodological Answer:

  • Crystallization : Use vapor diffusion with solvents like acetonitrile/water (1:1) to grow single crystals .
  • Data collection : Collect reflections on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Refinement : Employ SHELXL for structure solution; validate with R-factors (< 0.05) and check for residual electron density peaks .

Advanced: How does this compound interact with metal surfaces in corrosion inhibition?

Methodological Answer:

  • Electrochemical studies : Perform polarization resistance tests in acidic media (e.g., 0.5 M HCl) to measure inhibition efficiency (η%=(1icorr/icorr0)×100\eta \% = (1 - i_{corr}/i_{corr}^0) \times 100) .
  • DFT analysis : Calculate adsorption energies (< -1.5 eV) to confirm chemisorption on Fe(110) surfaces via pyridine’s lone-pair electrons .
  • AFM/SEM : Image surface morphology post-exposure to validate protective film formation .

Advanced: What mechanisms underlie its stabilization of DNA in acidic environments?

Methodological Answer:

  • UV-Vis melting curves : Monitor TmT_m shifts in DNA (e.g., calf thymus) with/without the compound (0.1–1 mM) at pH 4–7 .
  • MD simulations : Use AMBER to simulate cationic pyridine derivatives intercalating into DNA, measuring minor groove binding (< 3 Å van der Waals contacts) .
  • Circular dichroism : Detect conformational changes (e.g., B-to-Z transitions) under varying pH .

Advanced: How can structure-activity relationships (SARs) guide its pharmacological optimization?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or methoxy groups on the pyridine ring to modulate lipophilicity (logP: 2–4) .
  • Pharmacokinetics : Assess metabolic stability using liver microsomes (e.g., human CYP3A4) and plasma protein binding (equilibrium dialysis) .
  • Toxicity profiling : Screen for hERG inhibition (patch-clamp assays) and Ames test mutagenicity .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism (e.g., pyrrole NH proton exchange) by variable-temperature 1H^1H NMR (25–60°C) .
  • 2D-COSY/HSQC : Assign overlapping signals (e.g., pyridine C-H vs. pyrrole C-H) through scalar coupling correlations .
  • Theoretical vs. experimental IR : Re-examine DFT vibrational mode assignments if discrepancies > 10 cm1^{-1} occur .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.